1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine
Overview
Description
1-(Pyridin-2-ylmethyl)-1H-pyrazol-3-amine is a heterocyclic compound that features both pyridine and pyrazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyridine and pyrazole moieties in its structure allows for diverse chemical reactivity and biological activity.
Mechanism of Action
Mode of Action
It’s worth noting that related compounds, such as pyrimidinamines, inhibit the electron transport in mitochondrial complex i . This inhibition disrupts the normal flow of electrons, leading to a decrease in ATP production and an increase in reactive oxygen species, which can cause cell damage.
Biochemical Pathways
Based on its structural similarity to pyrimidinamines, it may affect the electron transport chain in mitochondria .
Result of Action
Related compounds such as pyrimidinamines are known to cause cell damage due to an increase in reactive oxygen species resulting from the inhibition of the electron transport in mitochondrial complex i .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine typically involves the reaction of pyridine derivatives with pyrazole derivatives under specific conditions. One common method involves the use of α-bromoketones and 2-aminopyridine . The reaction conditions often include the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote C–C bond cleavage and subsequent formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-2-ylmethyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of metal catalysts or oxidizing agents like sodium nitrite.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Metal catalysts, oxygen, or sodium nitrite are commonly used.
Reduction: Hydrogen gas and metal catalysts like palladium or platinum.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyridin-2-yl-methanes, while substitution reactions can yield various substituted derivatives of the original compound.
Scientific Research Applications
1-(Pyridin-2-ylmethyl)-1H-pyrazol-3-amine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds also contain a pyridine ring and have similar biological activities.
Imidazo[1,2-a]pyridines: These compounds share structural similarities and are known for their medicinal applications.
Pyridine derivatives: Various pyridine derivatives exhibit similar chemical reactivity and biological properties.
Uniqueness
1-(Pyridin-2-ylmethyl)-1H-pyrazol-3-amine is unique due to the combination of pyridine and pyrazole rings in its structure, which imparts distinct chemical and biological properties. This dual functionality allows for a broader range of applications compared to compounds with only one of these rings.
Biological Activity
1-(Pyridin-2-ylmethyl)-1H-pyrazol-3-amine is a heterocyclic compound that combines a pyrazole ring with a pyridine moiety. This structural configuration is significant in medicinal chemistry, as it contributes to various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure
The compound's molecular formula is , and its structure can be represented as follows:
Biological Activity Overview
This compound exhibits a range of biological activities that have been documented in various studies. These activities include:
- Antimicrobial Activity : Studies indicate that derivatives of pyrazole compounds often demonstrate significant antimicrobial effects against various microbial strains.
- Anticancer Properties : Research has shown that pyrazole derivatives can inhibit the growth of cancer cells, including HeLa (cervical cancer) and HepG2 (liver cancer) cells .
- Anti-inflammatory Effects : Some studies have reported anti-inflammatory properties, making these compounds potential candidates for treating inflammatory diseases .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antimicrobial | Effective against E. coli, S. aureus | |
Anticancer | Inhibits growth of HeLa and HepG2 cells | |
Anti-inflammatory | Reduces edema in carrageenan-induced models |
Table 2: Comparative Analysis of Pyrazole Derivatives
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
This compound | Contains both pyrazole and pyridine rings | Antimicrobial, anticancer |
4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-triazole | Exhibits antioxidant properties | Anti-diabetic |
1-thiocarbamoyl 3-substituted phenyl pyrazoles | MAO-B inhibitory activity | Anti-inflammatory |
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various pyrazole derivatives against standard bacterial strains. The results indicated that certain compounds exhibited significant inhibition zones, particularly against Staphylococcus aureus and Klebsiella pneumoniae. The presence of the pyridine moiety was found to enhance antimicrobial activity due to its electron-withdrawing nature, which stabilizes the active site interactions with microbial targets .
Case Study 2: Anticancer Potential
Research focused on the anticancer potential of this compound revealed its ability to inhibit cell proliferation in cancer cell lines. Specifically, the compound demonstrated a mean growth inhibition percentage of 54.25% against HepG2 cells and 38.44% against HeLa cells. Importantly, it showed minimal toxicity towards normal fibroblast cells, indicating a selective action against cancerous cells .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammation and tumor growth.
- Reactive Oxygen Species (ROS) Scavenging : It exhibits antioxidant properties by scavenging free radicals, thereby reducing oxidative stress within cells.
- Cell Cycle Arrest : Certain studies indicated that this compound could induce cell cycle arrest in cancer cells, leading to apoptosis.
Future Directions
Further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:
- In vivo Studies : To validate the efficacy observed in vitro.
- Structural Modifications : To enhance selectivity and potency against specific biological targets.
- Mechanistic Studies : To elucidate the precise pathways through which this compound exerts its biological effects.
Properties
IUPAC Name |
1-(pyridin-2-ylmethyl)pyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-9-4-6-13(12-9)7-8-3-1-2-5-11-8/h1-6H,7H2,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXMDEJSGWBFTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C=CC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142952-12-2 | |
Record name | 1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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